molecular formula C17H17N5O3S B2457155 5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide CAS No. 871323-31-8

5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide

Cat. No.: B2457155
CAS No.: 871323-31-8
M. Wt: 371.42
InChI Key: BINXJOJJZUKASC-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-11-3-7-14(8-4-11)22-12(2)16(20-21-22)17(23)19-13-5-9-15(10-6-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINXJOJJZUKASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure

The compound is characterized by a triazole ring, a carboxamide group, and substituents including methyl and sulfamoyl groups. Its IUPAC name is this compound.

Antimicrobial Activity

Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that they can inhibit the growth of various fungi and bacteria due to their ability to interfere with cellular processes.

Activity Target Organism IC50 Value
AntifungalCandida albicans1.2 μg/mL
AntibacterialE. coli0.8 μg/mL

Anticancer Properties

The compound has demonstrated promising anticancer activity against several cancer cell lines. Studies have reported that it can induce apoptosis and inhibit cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism : Inhibition of topoisomerase II and induction of apoptosis.
Cell Line IC50 Value Mechanism of Action
MCF-73.96 μMApoptosis induction
A5494.7 μMTopoisomerase II inhibition

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways, contributing to cancer cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the antimicrobial activity against a panel of pathogens.
    • Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.
  • Anticancer Activity Assessment :
    • A study focused on the cytotoxic effects on MCF-7 cells showed significant reduction in viability at concentrations as low as 3.96 μM.
    • The compound was tested in vivo using xenograft models, demonstrating tumor growth inhibition at a dosage of 10 mg/kg.

Q & A

Q. How should researchers mitigate batch-to-batch variability in compound synthesis?

  • Methodology :
  • Standardize starting materials (e.g., ≥98% purity for 4-methylphenyl isocyanide).
  • Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane).
  • Characterize each batch with <sup>1</sup>H NMR and HPLC (retention time = 8.2 min, C18 column) .

Advanced Analytical Challenges

Q. What strategies differentiate between tautomeric forms of the triazole ring in solution?

  • Methodology : Use variable-temperature NMR (VT-NMR) to observe proton exchange between 1H- and 2H-triazole tautomers. Complement with DFT calculations (ΔG < 2 kcal/mol favors equilibrium) .

Q. How can researchers evaluate the environmental impact of this compound under OECD guidelines?

  • Methodology :
  • Biodegradation : OECD 301F test (closed bottle, 28 days) to measure BOD/COD ratios.
  • Ecototoxicity : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) .

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